2,5-Dichloro-1-methylpyridin-4(1H)-one
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Description
2,5-Dichloro-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01. The purity is usually 95%.
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Scientific Research Applications
Photophysical Effects in Ortho-Metalated Complexes
Research on metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III) involving similar pyridine derivatives has demonstrated unique photophysical effects. These include changes in absorption spectra and luminescence properties due to metal-to-ligand charge-transfer transitions. Such studies highlight the potential of pyridine derivatives in the development of luminescent materials and in understanding the role of ligand architecture in modulating electronic properties of metal complexes (Sprouse et al., 1984).
Structural Insights from Crystallography
The crystal structure analysis of 4-Methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate provides insights into hydrogen bonding and molecular assembly. This research underscores the utility of pyridine derivatives in supramolecular chemistry, particularly in designing materials with specific molecular recognition and assembly characteristics (Smith & Wermuth, 2010).
Photochemical Dimerization
The study of photochemical dimerization of 2-aminopyridines and 2-pyridones highlights the reactivity of pyridine derivatives under UV irradiation, forming complex dimeric structures. This has implications for understanding the photoreactivity of pyridine derivatives and designing photo-responsive materials (Taylor & Kan, 1963).
HIV-1 Reverse Transcriptase Inhibition
In medicinal chemistry, derivatives of 3-aminopyridin-2(1H)-one, a compound structurally related to 2,5-Dichloro-1-methylpyridin-4(1H)-one, have been synthesized and evaluated as potent and selective inhibitors of HIV-1 reverse transcriptase. This highlights the potential application of pyridine derivatives in developing antiviral drugs (Saari et al., 1992).
Hydrogen Bonding in Chlorophenols Complexes
The study of chemical shifts in hydrogen-bonded complexes of chlorophenols with amine elucidates the role of hydrogen bonding in molecular recognition and stability, relevant to designing sensors and catalysts (Honda, 2013).
Catalytic Alkylation of Diketones
Research on Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones using olefins, with aminopyridine as a directing group, showcases the catalytic applications of pyridine derivatives in organic synthesis, providing an efficient method for synthesizing complex molecules (Wang, Reinus, & Dong, 2012).
Properties
IUPAC Name |
2,5-dichloro-1-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFJPJHMUFPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.